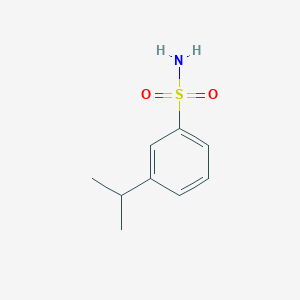

3-(Propan-2-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfonamides are a class of organic compounds featuring a sulfonamide group, connected to an aryl or alkyl group. They play a significant role in various chemical and pharmaceutical applications due to their unique chemical and physical properties.

Synthesis Analysis

Sulfonamide compounds, including derivatives similar to "3-(Propan-2-yl)benzene-1-sulfonamide," are typically synthesized through the reaction of sulfonyl chlorides with amines. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, demonstrating a common approach to sulfonamide synthesis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized by various spectroscopic methods. Density Functional Theory (DFT) calculations, along with FTIR, NMR, and X-ray diffraction analyses, are commonly used to determine their molecular geometry, vibrational frequencies, and atomic charges. For example, DFT studies have provided insight into the stability and charge transfer within sulfonamide molecules, highlighting their molecular electrostatic potential and frontier molecular orbitals (Sarojini et al., 2012).

科学的研究の応用

Synthesis and Characterization

Synthesis Techniques

A variety of techniques have been employed to synthesize different sulfonamide derivatives, demonstrating the versatility and broad application of these compounds in scientific research. For instance, 1-(trifluoromethylsulfonamido)propan-2-yl benzoates were synthesized through the activation of the oxazoline ring by triflic anhydride, with their structure characterized by various spectroscopy methods (Gómez-García et al., 2017). Similarly, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized and characterized using different techniques including FTIR, NMR, and X-ray diffraction, with its structure and vibrational frequencies further analyzed using Density Functional Theory (DFT) (Sarojini et al., 2012).

Structural Insights and Tautomerism

Studies have shown interesting structural properties and tautomerism in sulfonamide derivatives. For instance, sulfonamide-1,2,4-triazine derivatives exhibit sulfonamide-sulfonimide tautomerism, a phenomenon that was confirmed by spectroscopic, X-ray diffraction, and theoretical calculation methods (Branowska et al., 2022).

Biological Activities and Molecular Interactions

Antimicrobial Activities

Certain sulfonamide derivatives have demonstrated significant antimicrobial and antifungal activities. For example, novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups showed high activity against a variety of bacteria and fungi (Fadda et al., 2016).

Molecular Docking and Computational Studies

Computational and molecular docking studies have provided insights into the potential therapeutic applications of sulfonamide derivatives. For instance, studies on methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) not only revealed its antimicrobial activity but also its potential as a 1KE4 inhibitor, as evidenced by molecular docking studies (Vetrivelan, 2019).

Interactions with Biomolecules

The interaction of synthesized heterocyclic benzene sulfonamide compounds with hemoglobin was studied to understand their potential use in various toxicological and therapeutic processes. This interaction was analyzed through multiple techniques, demonstrating the complex interplay between these compounds and biological molecules (Naeeminejad et al., 2017).

作用機序

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .

Mode of Action

The mode of action of 3-(Propan-2-yl)benzene-1-sulfonamide is likely similar to other sulfonamides. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 3-(Propan-2-yl)benzene-1-sulfonamide disrupts the folate synthesis pathway in bacteria . Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, the disruption of its synthesis pathway can lead to the inhibition of bacterial growth and replication .

Result of Action

The result of the action of 3-(Propan-2-yl)benzene-1-sulfonamide is likely the inhibition of bacterial growth and replication due to the disruption of the folate synthesis pathway . This makes sulfonamides bacteriostatic rather than bactericidal .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWXZHIYRPWHDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632225 |

Source

|

| Record name | 3-(Propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)benzene-1-sulfonamide | |

CAS RN |

123045-56-7 |

Source

|

| Record name | 3-(Propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。